molecular formula C12H16O2S B13633300 2-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one

2-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one

Cat. No.: B13633300
M. Wt: 224.32 g/mol
InChI Key: YNCXOEGVXRIENA-UHFFFAOYSA-N
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Description

2-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one is an organic compound that belongs to the class of organosulfur compounds It is characterized by the presence of a hydroxyethylthio group attached to a phenylbutanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one typically involves the reaction of 2-chloroethanol with sodium sulfide to form 2-hydroxyethylthioethanol, which is then reacted with 1-phenylbutan-1-one under specific conditions to yield the desired compound. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

2-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the phenylbutanone backbone can be reduced to form alcohols.

    Substitution: The hydroxyethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the hydroxyethylthio group.

Scientific Research Applications

2-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industry: Used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one involves its interaction with specific molecular targets. The hydroxyethylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylbutanone backbone may also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Thiodiglycol: Structurally similar but lacks the phenylbutanone backbone.

    2-Hydroxyethyl Disulfide: Contains a disulfide group instead of the hydroxyethylthio group.

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

2-(2-hydroxyethylsulfanyl)-1-phenylbutan-1-one

InChI

InChI=1S/C12H16O2S/c1-2-11(15-9-8-13)12(14)10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3

InChI Key

YNCXOEGVXRIENA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)SCCO

Origin of Product

United States

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